molecular formula N3- B081097 Azide ion CAS No. 14343-69-2

Azide ion

Cat. No. B081097
CAS RN: 14343-69-2
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
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Patent
US04346221

Procedure details

The above procedure of Example G-1 first procedes through the acid azide as seen by the following isolation of the acid azide as its monohydrochloride: To a solution chilled in an ice bath and containing 3.0 g. of 2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid hydrazide and 60 ml. of 6 N hydrochloric acid was added dropwise with stirring a solution containing 3.0 g. of sodium nitrite in 10 ml. of water over a 30 minute period. The reaction mixture was then stirred for an additional 1 hour, allowing the reaction mixture to warm up to room temperature. The separated solid was collected, washed with water and dried in a vacuum oven over P2O5 at 25° C. for 48 hours to yield 3.0 g. of 2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid azide monohydrochloride, m.p. >300° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid azide monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].Cl.[O:5]=[C:6]1[C:11](C(NN)=O)=[CH:10][C:9]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[N:8][NH:7]1.N([O-])=O.[Na+].Cl.O=C1C(C(N=[N+]=[N-])=O)=CC(C2C=CN=CC=2)=NN1>O>[NH2:1][C:11]1[C:6](=[O:5])[NH:7][N:8]=[C:9]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH:10]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NN=C(C=C1C(=O)NN)C1=CC=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
2,3-dihydro-3-oxo-6-(4-pyridinyl)-4-pyridazinecarboxylic acid azide monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O=C1NN=C(C=C1C(=O)N=[N+]=[N-])C1=CC=NC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a solution chilled in an ice bath
ADDITION
Type
ADDITION
Details
containing 3.0 g
ADDITION
Type
ADDITION
Details
containing 3.0 g
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for an additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The separated solid was collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven over P2O5 at 25° C. for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to yield 3.0 g

Outcomes

Product
Name
Type
Smiles
NC=1C(NN=C(C1)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.